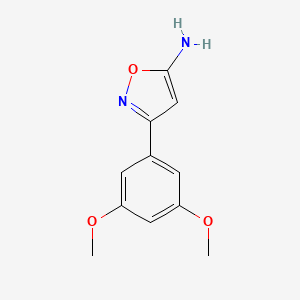

3-(3,5-Dimethoxyphenyl)-5-isoxazolamine

描述

Context within Isoxazole (B147169) Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement results in a unique electronic and structural profile, making the isoxazole ring a valuable component in the design of bioactive molecules. bohrium.com The chemistry of isoxazoles has been a subject of extensive study for decades due to their wide spectrum of biological activities. nih.gov

The isoxazole nucleus is an electron-rich aromatic system, and the inherent weakness of the nitrogen-oxygen bond allows for various chemical modifications and ring cleavage reactions. rsc.org This reactivity makes isoxazoles useful as synthetic intermediates for creating more complex molecular structures. researchgate.net The synthesis of isoxazole derivatives can be achieved through several methods, including the 1,3-dipolar cycloaddition between nitrile oxides and alkynes, and reactions involving α, β-unsaturated carbonyl compounds with hydroxylamine (B1172632). edu.krd The versatility in synthesis allows for the creation of a diverse library of isoxazole-containing compounds with varied substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The substitution pattern on the isoxazole ring significantly influences the compound's biological activity. nih.gov In the case of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, the presence of the 3,5-dimethoxyphenyl group at the 3-position and an amine group at the 5-position are key structural features that researchers investigate for their potential biological effects.

Significance in Medicinal Chemistry and Life Sciences

The isoxazole moiety is a well-established pharmacophore found in several commercially available drugs, highlighting its therapeutic importance. nih.gov Derivatives of isoxazole have demonstrated a broad array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net This wide range of bioactivity has made isoxazoles attractive candidates for drug discovery and development. rsc.org

The integration of an isoxazole ring into a molecule can enhance its physicochemical properties, potentially leading to improved efficacy and better pharmacokinetic profiles. bohrium.comnih.gov Research into isoxazole derivatives is a dynamic field, with ongoing efforts to synthesize novel compounds and evaluate their therapeutic potential against various diseases. rsc.org

Specifically, compounds featuring an amino group on the isoxazole ring, such as 5-aminoisoxazoles, have been identified as having potent biological activities. For instance, studies on certain 5-aminoisoxazole derivatives have revealed significant antiproliferative and cytotoxic effects against human cancer cell lines. doi.org Research has indicated that an unsubstituted 5-amino group can be a crucial feature for potent bioactivity. doi.org The exploration of compounds like this compound is part of a broader effort to understand how different substituents on the isoxazole core contribute to its biological profile, with the ultimate goal of developing new and effective therapeutic agents. bohrium.com

Interactive Data Table: Properties of Isoxazole

| Property | Value |

| IUPAC Name | 1,2-Oxazole |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Density | 1.074 g/ml |

| Boiling Point | 95 °C (203 °F; 368 K) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Physical State | Clear light brown liquid |

| Data sourced from a review on isoxazole biological activity. ijpca.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)16-13-10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHALGDOAGACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of Isoxazolamine Core Structures

The regioselective synthesis of isoxazoles, where substituents are placed at specific positions on the heterocyclic ring, is crucial for controlling the molecule's properties. For structures like 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, methods must selectively yield the 3,5-disubstituted isomer with an amino group at the C5 position.

Condensation reactions represent a fundamental and widely used method for constructing the isoxazole (B147169) ring. libretexts.org A primary route to 5-aminoisoxazoles involves the cyclization of β-ketonitriles with hydroxylamine (B1172632). doi.org This reaction proceeds by nucleophilic attack of the hydroxylamine on the ketone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

For the specific synthesis of this compound, this approach would utilize 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile (B1287578) as the key precursor. The reaction with hydroxylamine hydrochloride regioselectively yields the desired 5-aminoisoxazole product. doi.org Research has shown that the reaction conditions, particularly the pH, can be critical in directing the regioselectivity, with weakly basic aqueous media favoring the formation of the 5-aminoisoxazole isomer over the 3-amino alternative. doi.org

Table 1: General Condensation Approach for 5-Aminoisoxazole Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| β-Ketonitrile | Hydroxylamine | 5-Aminoisoxazole | doi.org |

The 1,3-dipolar cycloaddition is one of the most versatile and powerful methods for synthesizing five-membered heterocycles, including isoxazoles and isoxazolines. nih.govresearchgate.net The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.gov

To form the 3-(3,5-dimethoxyphenyl) substituted isoxazole core, the corresponding 3,5-dimethoxybenzonitrile (B100136) oxide would be generated in situ. This highly reactive intermediate is typically formed from 3,5-dimethoxybenzaldoxime through oxidation or from a corresponding hydroxyimidoyl chloride via dehydrohalogenation. nih.govresearchgate.netyoutube.com The generated nitrile oxide then reacts with a suitable dipolarophile. To install the 5-amino group, the choice of dipolarophile is critical. While reactions with simple alkynes yield 3,5-disubstituted isoxazoles, obtaining the 5-amino functionality directly requires a dipolarophile with a nitrogen substituent, or a group that can be converted to an amine post-cyclization. nih.gov This method provides excellent control over the substituent at the C3 position of the isoxazole ring. thieme.de

Complex isoxazoles are often assembled through multi-step synthetic sequences that build the required functionality incrementally. A well-documented approach for synthesizing 3,5-diarylisoxazoles begins with the synthesis of a chalcone (B49325) precursor. researchgate.net This method involves three main steps:

Chalcone Formation: A Claisen-Schmidt condensation between an acetophenone (B1666503) (e.g., 3,5-dimethoxyacetophenone) and a benzaldehyde (B42025) derivative.

Bromination: The resulting α,β-unsaturated ketone (chalcone) undergoes addition of bromine across the double bond to form a chalcone dibromide.

Cyclization: The dibromide is then reacted with hydroxylamine hydrochloride. This final step proceeds via condensation and elimination of HBr to furnish the 3,5-diarylisoxazole core. researchgate.net

This pathway offers a reliable, albeit longer, route to the core structure, with the substitution pattern of the final isoxazole being dictated by the choice of the initial aldehyde and acetophenone. researchgate.net

Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, the 5-amino group serves as a versatile handle for further structural modifications. These modifications can be used to introduce diverse functionalities or to construct larger, more complex molecular architectures.

The functionalization of the isoxazole scaffold can be achieved either by incorporating substituted precursors during the initial synthesis or by direct modification of the heterocyclic ring. The substitution pattern on the 3-aryl ring is determined by the choice of starting benzaldehyde or acetophenone derivative used in the condensation or cycloaddition reactions. nih.gov

Table 2: Examples of Substituents on Related Isoxazole Scaffolds

| Position | Substituent Type | Example | Purpose/Activity Noted | Reference |

|---|---|---|---|---|

| Ring A/B | Polyalkoxyaryl | 3,4,5-Trimethoxyphenyl | Antitubulin activity | nih.gov |

| 5-position | Tethered Amino Acid | Methyl 2-aminopropanoate | Creation of hybrid molecules | nih.gov |

| 4-position | Halogen | Bromo, Chloro | Synthetic intermediate | thieme-connect.de |

A modern strategy in drug design involves creating hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to achieve synergistic or dual-acting effects, potentially addressing complex diseases more effectively. mdpi.com The this compound structure is an excellent candidate for this strategy.

The 5-amino group provides a convenient attachment point for linking the isoxazole core to other bioactive moieties. For instance, it can form an amide bond with a carboxylic acid-containing molecule, such as a quinone-amino acid conjugate, to create a novel hybrid structure. nih.gov This covalent linkage can produce compounds with combined functionalities, potentially leading to enhanced therapeutic profiles. The synthesis of such hybrids involves standard coupling reactions, often utilizing the free amine of the isoxazole to react with an activated carboxylic acid or an alkyl halide of another pharmacophore. nih.gov

Novel Catalytic Approaches in Isoxazole Synthesis

The synthesis of the isoxazole core, a key structural motif in many pharmacologically active compounds, has been significantly advanced through the development of novel catalytic methodologies. These approaches offer improvements in efficiency, regioselectivity, and substrate scope, often under milder reaction conditions compared to classical methods. Research has increasingly focused on transition metal catalysis, hypervalent iodine compounds, and innovative nanocatalysts to facilitate the construction of the isoxazole ring, particularly for 3,5-disubstituted derivatives.

A predominant strategy in modern isoxazole synthesis is the [3+2] dipolar cycloaddition between alkynes and nitrile oxides. eresearchco.com The catalytic variants of this reaction have become powerful tools for ensuring high regioselectivity. eresearchco.comrsc.org

Copper-Catalyzed Systems

Copper(I) catalysis is particularly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. acs.orgnih.gov This one-pot, three-step procedure is noted for its convenience and good yields. acs.org The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes a stepwise addition with the nitrile oxide. acs.org A key advantage of this method is its tolerance of a wide range of functional groups and its ability to be performed in aqueous solvents without the need for oxygen protection. acs.org Without the copper catalyst, the reaction often results in a mixture of 3,5- and 3,4-disubstituted regioisomers. acs.org

Recent advancements include the use of heterogeneous copper catalysts, which offer advantages in terms of recovery and reusability. A Cu/aminoclay/reduced graphene oxide (Cu/AC/r-GO) nanohybrid has been described as a highly efficient, low-cost, and stable heterogeneous catalyst for the 1,3-dipolar cycloaddition. researchgate.net This system effectively catalyzes the reaction in a water/THF mixture at room temperature. researchgate.net Another approach involves a three-component reaction utilizing a copper catalyst (Cu(OAc)₂·H₂O) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to synthesize 3,5-disubstituted isoxazoles. rsc.org

| Catalyst System | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cu metal / CuSO₄ | Aldoxime, Terminal Acetylene | t-BuOH:H₂O, ambient temperature | 3,5-disubstituted isoxazoles | acs.org |

| Cu(I) | Aldoxime, Propargyl ester | Heating | 3,5-disubstituted isoxazoles | eresearchco.com |

| Cu(OAc)₂·H₂O / DABCO | Phenylacetylene, tert-butyl nitrite, Ethyl diazoacetate | Toluene, 130 °C | 3,5-disubstituted isoxazole | rsc.org |

| Cu/AC/r-GO nanohybrid | Alkynes, in situ generated nitrile oxides | H₂O/THF, NaHCO₃, room temperature | 3,5-disubstituted isoxazoles | researchgate.net |

| CuCl | Propargylamines | Intramolecular cyclization | Substituted isoxazoles | organic-chemistry.org |

Gold and Palladium Catalysis

Other transition metals have also been successfully employed. Gold(III) chloride (AuCl₃) serves as an effective catalyst for the cycloisomerization of α,β-acetylenic oximes, yielding 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate conditions. organic-chemistry.orgrsc.org Palladium catalysts have been utilized in multicomponent reactions. For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org A copper-free palladium-catalyzed three-component sequence starting from (hetero)aroyl chlorides, alkynes, and sodium azide/acetic acid also provides a rapid, one-pot synthesis of 3,5-di(hetero)aryl-substituted isoxazoles. researchgate.net

Hypervalent Iodine Catalysis

A novel and environmentally benign approach involves the use of hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com This method produces polycyclic isoxazole derivatives in high yields. mdpi.com The catalytic species, hydroxy(aryl)iodonium tosylate, is generated in situ from 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA) in the presence of a catalytic amount of p-toluenesulfonic acid. mdpi.com This development is significant as hypervalent iodine compounds are known for their low toxicity. mdpi.com

| Catalyst/Reagent | Methodology | Reactants | Key Features | Reference |

|---|---|---|---|---|

| AuCl₃ | Cycloisomerization | α,β-acetylenic oximes | Selective for 3-, 5-, or 3,5-disubstituted isoxazoles | organic-chemistry.org |

| Palladium (Copper-free) | Three-component alkynylation-cyclization | (Hetero)aroyl chloride, alkynes, NaN₃/AcOH | One-pot synthesis of 3,5-di(hetero)aryl isoxazoles | researchgate.net |

| Hypervalent Iodine(III) | Intramolecular oxidative cycloaddition | Alkyne- or alkene-tethered aldoximes | Environmentally benign, high yields for fused isoxazoles | mdpi.com |

| KI/Oxone | Sonication-assisted cycloaddition | Hydroxylamine hydrochloride, aldehydes, dipolarophiles | Green chemistry approach using water as solvent | mdpi.com |

| Pyruvic acid | One-pot three-component synthesis | Hydroxylamine hydrochloride, benzaldehyde derivatives, ethyl acetoacetate | Aqueous medium, pyruvic acid-mediated activation | mdpi.com |

Emerging and Green Approaches

The principles of green chemistry are increasingly influencing the design of new synthetic routes. Methodologies utilizing ultrasonic irradiation have been developed to enhance reaction efficiency under mild, often solvent-free conditions. mdpi.com For example, the synthesis of N-saccharin isoxazole derivatives has been achieved using a KI/Oxone catalytic system under sonication in water. mdpi.com Another green approach is the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones in an aqueous medium catalyzed by pyruvic acid. mdpi.com These methods often simplify work-up procedures, reduce energy consumption, and allow for catalyst reuse, aligning with the goals of sustainable chemical synthesis. mdpi.com

Structure Activity Relationship Sar Investigations

Key Structural Features Governing Biological Potency

The biological potency of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine and its analogs is governed by several key structural features. The core of the molecule consists of a 3,5-disubstituted isoxazole (B147169) ring, a scaffold known for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijpca.orgnih.gov

The Isoxazole Ring: This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, acts as a rigid backbone, positioning the substituents in a defined spatial orientation for optimal interaction with biological targets. ijpca.org The electronic properties and geometry of the isoxazole ring are fundamental to its function as a pharmacophore. rsc.org

The 5-Aminoisoxazole Moiety: The primary amine group at the 5-position is a key functional group that can act as a hydrogen bond donor. researchgate.net This feature is often vital for anchoring the molecule to its biological target through specific hydrogen bonding interactions with amino acid residues like aspartate, glutamate, or backbone carbonyls. nih.gov The basicity of this amino group also influences the molecule's pharmacokinetic properties.

Influence of Substitution Patterns on Pharmacological Activity

The pharmacological profile of the 3-aryl-5-aminoisoxazole scaffold is highly sensitive to the nature and position of substituents on the aryl ring and modifications to the 5-amino group.

Substitutions on the Phenyl Ring: The activity of isoxazole derivatives can be significantly modulated by altering the substituents on the phenyl ring at the C-3 position.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like chloro and fluoro, or nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl) can drastically alter potency. ijpca.orgnih.gov For instance, in some series of isoxazole inhibitors, electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring were found to enhance sPLA₂ inhibitory and cytotoxic activities. nih.gov Conversely, in other contexts, electron-donating groups like methoxy substituents have been shown to enhance anticancer activity. nih.gov The 3,5-dimethoxy pattern in the parent compound suggests a specific electronic and steric requirement for its target.

Steric Effects: The size and position of the substituents are also critical. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the target's binding site, leading to a loss of activity. nih.gov The substitution pattern dictates the preferred conformation and influences how the molecule is presented to the receptor.

Modifications at the 5-Position: While the 5-amino group is a key feature, its replacement with other functional groups such as amides, ureas, or carbamates can lead to compounds with improved activity. nih.gov These modifications can introduce additional interaction points (hydrogen bond donors/acceptors) or alter the molecule's lipophilicity, thereby affecting its binding affinity and pharmacokinetic profile.

The following table summarizes general trends observed in the SAR of related 3,5-disubstituted isoxazoles.

| Position | Modification | General Impact on Activity | Potential Rationale |

|---|---|---|---|

| Phenyl Ring at C-3 | Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) | Often increases potency depending on the target. ijpca.org | Alters electronic properties, may form halogen bonds or specific polar interactions. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can increase or decrease potency; target-dependent. nih.gov | Can act as hydrogen bond acceptors and modify electron density. | |

| Group at C-5 | Primary Amine (-NH₂) | Acts as a crucial hydrogen bond donor for anchoring. researchgate.net | Forms strong, directional interactions with receptor sites. |

| Amides, Ureas (-NHCOR, -NHCONHR) | Can enhance activity by providing additional interaction points. nih.gov | Increases hydrogen bonding capacity and can modulate physicochemical properties. |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of compounds like this compound at a molecular level, offering insights that guide the design of more potent and selective analogs.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.gov For isoxazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. impactfactor.org

In a typical docking simulation for a this compound analog, the isoxazole core and its substituents are placed into the active site of a target protein. The simulation then explores various conformations and orientations of the ligand, scoring them based on the predicted binding energy. mdpi.com These studies often reveal key interactions:

The 5-amino group frequently forms hydrogen bonds with polar residues in the binding pocket.

The nitrogen and oxygen atoms of the isoxazole ring can also participate in polar interactions.

The 3,5-dimethoxyphenyl ring typically occupies a hydrophobic pocket, where the methoxy groups may form additional hydrogen bonds with the protein backbone or specific side chains. nih.govnih.gov

The table below illustrates typical interactions that could be identified for this compound class through molecular docking.

| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residue Types |

|---|---|---|

| 5-Amino Group | Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Backbone Carbonyls |

| Isoxazole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| 3,5-Dimethoxyphenyl Ring | Hydrophobic Interactions, π-π Stacking | Leucine, Valine, Isoleucine, Phenylalanine |

| Methoxy Groups | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the interactions in a physiological environment. These simulations can be used to assess the stability of the docked pose and identify subtle conformational changes that may be crucial for biological activity. nih.gov

Following MD simulations, binding free energy calculations are often performed to provide a more accurate and quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for isoxazole inhibitors. nih.govnih.gov These methods calculate the free energy of binding (ΔG_bind) by summing various energy components. acs.org

The binding free energy is typically decomposed as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes contributions from van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interactions.

ΔG_solv is the solvation free energy, which includes polar and nonpolar contributions.

TΔS represents the change in conformational entropy upon binding.

The results from these calculations can be directly compared with experimental data (e.g., IC₅₀ values) to validate the computational model and provide a deeper understanding of the driving forces behind ligand binding. nih.gov For example, a study on isoxazole derivatives as carbonic anhydrase inhibitors used MMPBSA to reveal that van der Waals interactions were the major contributors to the binding affinity. nih.gov

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from non-polar, shape-complementarity interactions. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Energy from charge-charge and polar interactions (e.g., H-bonds). | Favorable (Negative) |

| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups to form the complex. | Unfavorable (Positive) |

| ΔG_nonpolar (Nonpolar Solvation) | Energy gain from burying hydrophobic surfaces (hydrophobic effect). | Favorable (Negative) |

| ΔG_bind (Total Binding Free Energy) | The net energy change upon binding; correlates with affinity. | Favorable (Negative) for stable complexes |

Biological Evaluation and Mechanistic Elucidation in Preclinical Models

In Vitro Assays and Cellular Models

The primary approach to evaluating the biological activity of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine has been through the use of laboratory-based assays and cellular models. This has allowed for a preliminary assessment of its cytotoxic and enzymatic effects.

Antiproliferative and Cytotoxicity Studies

Studies on the antiproliferative and cytotoxic effects of isoxazole (B147169) derivatives have been a key area of research. For many compounds in this class, the ability to inhibit the growth of and cause death in cancer cells is a primary focus.

Cancer Cell Line Screening

While a broad range of isoxazole-containing molecules have been screened against various human cancer cell lines, specific and detailed cytotoxicity data, such as IC50 values, for this compound are not extensively documented in the available research. The antiproliferative activity of isoxazole derivatives is often dependent on the specific substitutions on the phenyl and isoxazole rings. For instance, compounds with a 3,4,5-trimethoxyphenyl group have shown potent cytotoxic properties. doi.org

Cell Cycle Modulation and Apoptosis Induction

Microtubule Dynamics Disruption

A number of isoxazole-based compounds have been investigated for their ability to interfere with microtubule dynamics. Microtubules are essential components of the cellular skeleton and play a crucial role in cell division. Their disruption can lead to mitotic arrest and subsequent cell death. Some diarylisoxazoles have been found to inhibit tubulin polymerization. doi.org The specific activity of this compound in this regard has not been clearly established in the reviewed literature.

Enzyme Inhibition Studies

The interaction of small molecules with specific enzymes is a fundamental aspect of drug discovery. Isoxazole derivatives have been explored as inhibitors of various enzymes, including carbonic anhydrases.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes. Certain isoforms are associated with diseases such as cancer, making them a target for therapeutic intervention. While various sulfonamide derivatives containing heterocyclic rings have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, specific inhibitory data (e.g., Ki values) for this compound against different hCA isoforms are not specified in the available scientific reports. The inhibitory profile of such compounds is highly dependent on their specific chemical structure. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” according to the provided outline.

The search results contain information on the biological activities of related isoxazole derivatives and compounds containing a dimethoxyphenyl moiety. For instance, various isoxazole-based compounds have been evaluated for antimicrobial, anti-inflammatory, and kinase inhibition properties. wisdomlib.orgnih.govscholarsresearchlibrary.comresearchgate.net However, these findings are not specific to "this compound" and cannot be directly attributed to it without specific experimental evidence.

Adhering to the instructions to focus solely on "this compound" and maintain scientific accuracy, it is not possible to provide the requested detailed research findings for the following sections:

Anti-inflammatory and Antioxidant Activity Assessments: No specific assessments of the anti-inflammatory or antioxidant properties of "this compound" were found. While related structures have shown activity, this cannot be extrapolated.scholarsresearchlibrary.comnih.govmdpi.com

To provide a scientifically accurate and authoritative article as requested, dedicated preclinical studies evaluating "this compound" in these specific biological contexts would be required. Without such data, generating the article would necessitate speculation, which is contrary to the instructions.

Mechanism of Action Studies

Extensive literature searches did not yield specific studies detailing the mechanism of action for the chemical compound this compound. The following subsections outline the type of research that would be necessary to elucidate its biological activity; however, at present, there is no publicly available data for this particular molecule.

Target Identification and Validation

There are currently no published studies that identify or validate specific biological targets for this compound. While research exists on various isoxazole derivatives, suggesting potential activities such as anticancer or anti-inflammatory effects, this information is not directly applicable to the specified compound due to structural differences. Target identification for this compound would require experimental approaches such as affinity chromatography, activity-based protein profiling, or genetic screening methods to isolate and identify its binding partners within a biological system. Subsequent validation would then be necessary to confirm that interaction with the identified target is responsible for a measurable biological effect.

Molecular Interaction Profiling

No data is available in the scientific literature regarding the molecular interaction profile of this compound. To characterize its interactions, studies would need to be conducted to understand how the compound binds to its putative target(s). This would involve techniques such as X-ray crystallography to determine the three-dimensional structure of the compound bound to its target, and computational modeling or docking studies to predict binding modes. Furthermore, biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to quantify the binding affinity and thermodynamics of the interaction.

Computational Chemistry and Cheminformatics

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules in a three-dimensional space. These methods are fundamental to understanding the structural features of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine and how it might interact with biological targets.

Conformational Analysis

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related Isoxazoline Derivative This table illustrates the accuracy of DFT methods in predicting molecular geometry, a technique applicable to the conformational analysis of this compound.

| Parameter | X-ray Experimental Value (Å or °) | DFT Calculated Value (Å or °) |

|---|---|---|

| C=N Bond Length | 1.391 | 1.385 |

| N-O Bond Length | 1.418 | 1.425 |

| C-C (in ring) Bond Angle | 104.5 | 105.1 |

Ligand-Target Interaction Prediction

Predicting how a small molecule (ligand) like this compound binds to a biological target (e.g., a protein) is a cornerstone of structure-based drug design. Molecular docking is the primary computational technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding energy or docking score.

Studies on other isoxazole-based molecules have demonstrated their potential to interact with various important biological targets.

Hsp90 Inhibitors : In one study, isoxazole (B147169) derivatives were identified as potential inhibitors of Heat shock protein 90 (Hsp90), a target in cancer therapy. Molecular docking simulations showed these compounds binding to the Hsp90 active site with binding energies ranging from -8.23 to -8.51 kcal/mol, which was more favorable than the known inhibitor Luminespib (-8.20 kcal/mol). bonviewpress.com The key interactions involved hydrogen bonds and hydrophobic contacts with crucial residues like Gly97, Asn51, and Lys58. bonviewpress.comsciety.org

FXR Agonists : A separate investigation focused on isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR). Docking studies were used to determine the binding modes of these compounds within the FXR active site. nih.gov

Carbonic Anhydrase Inhibitors : Isoxazole derivatives have also been evaluated as inhibitors of carbonic anhydrase, with molecular docking used to rank compounds based on their binding energy within the enzyme's active pocket. nih.gov

To refine the predictions from docking, Molecular Dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into its stability and the dynamics of the interactions. Following MD, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity. nih.govnih.gov For this compound, these methods could be used to screen potential protein targets and predict its binding mode and affinity.

Table 2: Predicted Binding Energies of Isoxazole-Based Compounds Against Hsp90 This table showcases the type of data generated from ligand-target interaction studies, which could be applied to evaluate the potential of this compound against various targets.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Luminespib (Reference) | -8.20 | Asn51, Lys58, Gly97 |

| ZINC Compound 1 | -8.51 | Asn51, Lys58, Gly97 |

| ZINC Compound 2 | -8.45 | Asn51, Lys58, Gly97 |

| ZINC Compound 3 | -8.33 | Asn51, Lys58, Gly97 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogs with variations in the substitution patterns on the phenyl ring and potentially on the isoxazole core. The biological activity of these compounds would be measured experimentally, and this data would be used to build the predictive model.

Descriptor Generation and Selection

The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be classified into several categories:

1D Descriptors : Molecular weight, atom counts.

2D Descriptors : Topological indices, molecular connectivity, counts of specific structural fragments.

3D Descriptors : Molecular shape, volume, surface area, and field-based descriptors like those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe steric and electrostatic properties. nih.gov

Quantum Chemical Descriptors : Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. mdpi.com

For isoxazole derivatives, 3D-QSAR studies have been successfully conducted. In one such study on FXR agonists, CoMFA and CoMSIA models were built, which provided contour maps indicating where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. nih.gov These maps are invaluable for guiding the design of new, more potent analogs.

Statistical Modeling for Activity Prediction

Once descriptors are generated, a statistical method is used to build the model that correlates these descriptors with the observed biological activity. A variety of methods can be employed, from multiple linear regression (MLR) to more complex machine learning approaches like artificial neural networks (ANN). researchgate.net

The validity and predictive power of a QSAR model are assessed using several statistical metrics:

r² (Coefficient of determination) : Measures how well the model fits the training data.

q² or R²cv (Cross-validated r²) : Measures the model's internal predictive ability, typically calculated using a leave-one-out procedure.

pred_r² (Predictive r² for an external test set) : Measures the model's ability to predict the activity of compounds not used in model generation.

A robust QSAR model for anti-Coxsackievirus B3 activity of isoxazoles reported an r² of 0.84–0.99, a q² of 0.76–0.92, and an external prediction r² of 0.62–0.79, indicating a satisfactory and predictive model. researchgate.net

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening and lead optimization are critical stages in drug discovery where computational methods have a significant impact by reducing the time and cost associated with experimental testing. patsnap.combeilstein-journals.org

Virtual screening involves the computational screening of large libraries of compounds (such as the ZINC database) against a specific biological target to identify potential "hits". beilstein-journals.org This process was effectively used to identify novel isoxazole-based Hsp90 inhibitors. By using a known inhibitor as a template, researchers screened a database and identified thirty-six new isoxazole molecules as potential inhibitors, many with predicted binding affinities superior to the starting compound. bonviewpress.com

Once a "hit" or "lead" compound like this compound is identified, lead optimization begins. This is an iterative process of modifying the lead compound's structure to improve its properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.govfrontiersin.org Computational tools are indispensable in this phase. The insights gained from molecular docking (key interactions) and QSAR models (favorable structural features) are used to guide the design of new analogs. nih.gov For instance, if docking studies show a vacant hydrophobic pocket near the 3,5-dimethoxyphenyl group, new analogs could be designed with additional hydrophobic substituents to fill this pocket, potentially increasing binding affinity. This iterative cycle of computational design, chemical synthesis, and biological testing is central to modern medicinal chemistry. patsnap.com

Applications As Chemical Probes and Research Tools

Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and signaling pathways. The isoxazole (B147169) nucleus is a common feature in molecules designed to interact with various biological targets. For instance, derivatives of 3,5-disubstituted isoxazoles have been investigated for their ability to modulate pathways involved in inflammation and cancer.

One area of investigation for related isoxazole structures is the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the arachidonic acid pathway that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. The dimethoxyphenyl group, present in 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, is a common feature in many biologically active compounds, including inhibitors of tubulin polymerization, a critical process in cell division. This suggests that the title compound could potentially be explored as a probe to investigate the intricacies of cellular proliferation and cytoskeletal dynamics.

The general structure of 3,5-disubstituted isoxazoles allows for systematic modifications to explore structure-activity relationships (SAR). By synthesizing and testing a library of analogues of this compound, researchers could potentially identify potent and selective probes for specific protein targets, thereby elucidating their roles in various biological pathways.

Tools for Pharmacological Property Research

In pharmacological research, molecules with a defined structure and activity profile are essential tools for validating new drug targets and for use in screening assays. The isoxazole core provides a rigid scaffold that can be readily functionalized, making it an attractive starting point for the development of such research tools.

For example, a molecule like this compound could serve as a reference compound in the development of new assays. Its physicochemical properties and potential biological activity could be characterized to establish a baseline for comparing newly synthesized compounds. The amino group at the 5-position of the isoxazole ring offers a convenient handle for further chemical modifications, such as the attachment of fluorescent tags or biotin (B1667282) labels. These modified versions could then be used in a variety of research applications, including fluorescence polarization assays, affinity chromatography, and target identification studies.

The development of research tools based on the isoxazole scaffold is an active area of investigation. The synthesis of various 3,5-disubstituted isoxazoles has been reported, with some derivatives showing interesting pharmacological properties, such as antimicrobial and anticancer activities. These findings underscore the potential of the isoxazole class of compounds, including this compound, as foundational structures for the creation of novel pharmacological research tools.

Scaffolds for Novel Therapeutic Agent Development (Preclinical Focus)

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates. Its favorable pharmacokinetic properties and synthetic tractability make it an ideal starting point for the development of new therapeutic agents. The this compound structure combines this privileged scaffold with the dimethoxyphenyl motif, which is also found in a number of potent bioactive molecules.

In preclinical drug discovery, the focus is on identifying and optimizing lead compounds that show promising activity and selectivity for a particular biological target. The 3,5-disubstituted isoxazole framework has been the subject of numerous preclinical studies. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve in vitro testing against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects.

The general approach to utilizing a scaffold like this compound in a preclinical setting would involve:

Library Synthesis: Creating a diverse library of analogues by modifying the substituents on the phenyl ring and the amino group.

In Vitro Screening: Testing the synthesized compounds in a variety of biological assays to identify initial hits with desired activity.

Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structure of the compounds and their biological activity to guide further optimization.

Lead Optimization: Modifying the most promising hits to improve their potency, selectivity, and drug-like properties.

常见问题

Q. How is this compound utilized in materials science or pharmaceutical intermediate synthesis?

- Methodological Answer : As a building block for photoactive polymers, its electron-rich aromatic system enables π-π stacking in organic semiconductors. In drug discovery, its isoxazole core serves as a bioisostere for carboxylic acids, improving metabolic stability. Structure-Activity Relationship (SAR) studies guide derivatization at the 5-position for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。